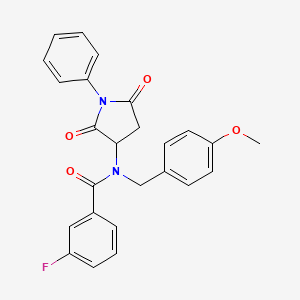
N-(3,4-dimethylphenyl)-1-(3-furoyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-1-(3-furoyl)-3-piperidinamine, commonly known as DMFP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been investigated for its pharmacological properties in various studies.
科学研究应用
DMFP has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an analgesic. Several studies have reported that DMFP exhibits significant analgesic effects in various animal models of pain. Moreover, DMFP has also been investigated for its potential use in the treatment of depression and anxiety disorders. It has been reported to exhibit anxiolytic and antidepressant effects in animal models.
作用机制
The exact mechanism of action of DMFP is not yet fully understood. However, it has been proposed that DMFP acts as a modulator of the opioid system. It has been reported to bind to the mu-opioid receptor and produce analgesia. Moreover, DMFP has also been found to enhance the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
DMFP has been found to produce various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines in the brain, which may contribute to its analgesic effects. Moreover, DMFP has also been found to increase the levels of neurotrophic factors, which are important for the growth and survival of neurons. This may contribute to its antidepressant effects.
实验室实验的优点和局限性
DMFP has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Moreover, DMFP has been extensively studied in animal models, which makes it a good candidate for further research. However, one of the limitations of DMFP is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its effects.
未来方向
There are several future directions for research on DMFP. One of the major areas of research is its potential use as an analgesic. Further studies are needed to investigate its efficacy and safety in human trials. Moreover, DMFP has also been investigated for its potential use in the treatment of depression and anxiety disorders. Further studies are needed to investigate its effects on these disorders. Additionally, DMFP has been found to exhibit anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory conditions. Further research is needed to investigate its potential use in these conditions.
Conclusion
In conclusion, DMFP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its analgesic, antidepressant, and anxiolytic effects in various animal models. DMFP has several advantages for lab experiments, including its stability and ease of synthesis. However, its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its effects. There are several future directions for research on DMFP, including its potential use as an analgesic, in the treatment of depression and anxiety disorders, and in the treatment of various inflammatory conditions.
合成方法
The synthesis of DMFP involves the reaction of 3,4-dimethylphenylhydrazine with 3-furoylchloride in the presence of triethylamine. The resulting intermediate is then treated with piperidine to yield DMFP. This method has been reported in several research papers and has been found to be efficient in producing DMFP in high yields.
属性
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-5-6-16(10-14(13)2)19-17-4-3-8-20(11-17)18(21)15-7-9-22-12-15/h5-7,9-10,12,17,19H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTLJLUBCQPOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=COC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(3-furoyl)-3-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,8-dimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5128908.png)

![3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5128922.png)



![1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5128959.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B5128974.png)
![4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5128987.png)
![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone](/img/structure/B5128989.png)
![methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5128994.png)


![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide](/img/structure/B5129006.png)